molecular formula C6H7IO B1246760 2-Iodocyclohex-2-en-1-one CAS No. 33948-36-6

2-Iodocyclohex-2-en-1-one

Cat. No. B1246760
CAS RN: 33948-36-6
M. Wt: 222.02 g/mol
InChI Key: IPFSJCDRYRZTJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enantioselective synthesis of structures related to 2-Iodocyclohex-2-en-1-one has been extensively studied. Takahashi et al. (2016) achieved the synthesis of a tricyclic core structure from 2-iodo-4,4-dimethyl-2-cyclohexen-1-one, indicating the versatility of iodinated cyclohexenones in complex synthesis pathways (Takahashi, Ogura, Enomoto, & Kuwahara, 2016).

Molecular Structure Analysis

Molecular structure and conformational preferences have been studied for similar compounds, providing insight into the behavior of 2-Iodocyclohex-2-en-1-one. Belyakov et al. (2012) investigated 1-iodo-1-silacyclohexane, revealing the importance of axial and equatorial conformers in determining molecular properties, which may also be relevant to understanding 2-Iodocyclohex-2-en-1-one's structure (Belyakov, Baskakov, Berger, Mitzel, Oberhammer, Arnason, & Wallevik, 2012).

Chemical Reactions and Properties

2-Iodocyclohex-2-en-1-one undergoes various chemical reactions, leveraging its iodine atom for further functionalization. Mphahlele and Moekwa (2005) demonstrated the iodo- and bromo-enolcyclization of cyclohexanediones and cyclohexenone derivatives, showcasing the compound's reactivity and utility in synthesizing heterocyclic structures (Mphahlele & Moekwa, 2005).

Physical Properties Analysis

The physical properties of 2-Iodocyclohex-2-en-1-one, such as boiling point, melting point, and solubility, are crucial for its application in synthetic chemistry. Although specific studies on these properties were not identified, the synthesis and structural analysis suggest that it is a solid at room temperature, with specific solubility characteristics depending on the solvent.

Chemical Properties Analysis

The chemical properties of 2-Iodocyclohex-2-en-1-one, including reactivity with nucleophiles and electrophiles, stem from its cyclohexenone structure and the presence of iodine. The compound's ability to participate in cycloaddition reactions, as shown by Ferrer and Margaretha (2001), highlights its potential in forming complex organic frameworks (Ferrer & Margaretha, 2001).

Scientific Research Applications

Enantioselective Synthesis

2-Iodocyclohex-2-en-1-one has been utilized in enantioselective synthesis, where its application in the ring cleavage of meso-epoxides with B-halodiisopinocampheylboranes is notable. This method has been employed to produce 1,2-halohydrins of moderate to excellent enantiomeric purity, such as 2-bromocyclohexanol and 2-iodocyclohexanol, demonstrating its utility in asymmetric synthesis (Joshi, Srebnik, & Brown, 1988).

Synthesis of Pheromones

The compound has also been used in the synthesis of optically active forms of pheromones. For instance, it played a critical role in the synthesis of (R)-(+)-Seudenol, a pheromone of the Douglas fir beetle, from optically active forms of 3-iodocyclohex-2-en-1-ol (Mori et al., 1978).

Natural Product Synthesis

2-Iodocyclohex-2-en-1-one is instrumental in the synthesis of natural products like carbazoles. A study demonstrated its use in a palladium-catalyzed Ullmann cross-coupling/reductive cyclization route to synthesize various natural products, highlighting its versatility in complex organic syntheses (Yan et al., 2017).

Chiral Synthesis

In chiral synthesis, this compound has been involved in the first general synthesis of symmetrical optically active 1,2-halohydrins. This underscores its importance in producing chiral molecules, which are crucial in pharmaceuticals and agrochemicals (Srebnik, Joshi, & Brown, 1989).

Photocycloaddition Reactions

The compound also finds applications in photocycloaddition reactions. One study detailed its use in photocycloadditions to tetramethoxyethylene, forming 1-oxaspiro[3.5]non-5-enes. This application is significant in the field of photochemistry and materials science (Cruciani, Rathjen, & Margaretha, 1990).

Novel Synthesis Methods

A novel one-pot synthesis method using 2-Iodocyclohex-2-en-1-one for the production of 3,4-dihydronaphthalen-1(2H)-ones has been reported. This method highlights the compound's role in facilitating efficient and straightforward synthetic processes (Liu et al., 2012).

Hydroxyiodination Studies

The compound has been studied for its effects in hydroxyiodination of 1,2-diacyloxycyclohex-3-enes. This research contributes to the understanding of regio- and diastereoselectivity in organic synthesis, which is crucial for developing targeted synthetic strategies (Sweeney, Knight, & Thobhani, 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-iodocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFSJCDRYRZTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312022
Record name 2-Iodo-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodocyclohex-2-en-1-one

CAS RN

33948-36-6
Record name 2-Iodo-2-cyclohexen-1-one
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Record name 2-Iodo-2-cyclohexen-1-one
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Record name 2-iodocyclohex-2-en-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Iodocyclohex-2-en-1-one in organic synthesis?

A1: 2-Iodocyclohex-2-en-1-one serves as a crucial starting material for synthesizing various carbazole derivatives, including naturally occurring ones [, ]. Its structure, featuring both a reactive halogen and an α,β-unsaturated ketone moiety, allows for diverse chemical transformations.

Q2: How is 2-Iodocyclohex-2-en-1-one utilized in carbazole synthesis?

A2: The synthesis typically involves a two-step process. First, 2-Iodocyclohex-2-en-1-one undergoes a palladium-catalyzed Ullmann cross-coupling reaction with an o-halonitrobenzene. This generates a 2-arylcyclohex-2-en-1-one intermediate [, , ]. Subsequently, this intermediate undergoes reductive cyclization, leading to the formation of the desired carbazole framework.

Q3: What are the advantages of this synthetic route over other methods for preparing carbazoles?

A3: This method offers several benefits. The palladium-catalyzed Ullmann cross-coupling reaction is generally efficient and tolerant of various functional groups. Additionally, the use of readily available starting materials like 2-Iodocyclohex-2-en-1-one and o-halonitrobenzenes makes this approach practical and versatile for accessing a wide range of carbazole structures [].

Q4: Are there alternative reductive cyclization conditions for the 2-arylcyclohex-2-en-1-one intermediates?

A4: Yes, research indicates that different reagents can influence the outcome of the reductive cyclization. While hydrogenation in the presence of a palladium catalyst yields tetrahydrocarbazoles, employing titanium trichloride (TiCl3) in acetone results in the formation of 1,2,3,9-tetrahydro-4H-carbazol-4-ones []. This highlights the versatility of this synthetic strategy for accessing diverse carbazole derivatives.

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